Methyl 2-methyl-1-benzofuran-5-carboxylate
Overview
Description
Methyl 2-methyl-1-benzofuran-5-carboxylate is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and are used in the synthesis of various pharmacologically active agents .
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions to construct methylsulfonylated and carbonylated benzofurans . Another method includes a Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols to synthesize 2-benzofuran-2-ylacetamides . Additionally, a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes has been used to synthesize methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be characterized by various spectroscopic methods. For instance, the crystal structure of methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate reveals that the oxygen atom and methyl group of the methylsulfinyl substituent lie on opposite sides of the plane of the benzofuran system, with stabilization by intermolecular aromatic π–π interactions . Similarly, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic interactions and C—H interactions between a methyl H atom and the furan ring of an adjacent molecule .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the synthesis of Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives involves the reaction of a hydrazide compound with substituted aromatic aldehydes . The reactivity of these compounds allows for the exploration of their antibacterial and antitubercular activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting point, and reactivity. For instance, the introduction of a methylsulfinyl group can lead to the formation of intermolecular interactions that influence the compound's crystal packing and stability . The antimicrobial activity of certain derivatives has been tested, indicating the potential for these compounds to act as pharmacological agents .
Scientific Research Applications
Antimicrobial Activity
Methyl 2-methyl-1-benzofuran-5-carboxylate derivatives have been explored for their antimicrobial potential. For example, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have shown antimicrobial activity against a range of Gram-positive cocci, Gram-negative rods, and yeasts. The halogen and aminoalkyl derivatives were synthesized using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material, with their structures confirmed by NMR spectroscopy and, for some compounds, X-ray crystallography (Krawiecka et al., 2012).
Synthesis and Characterization
The compound has also been used in the synthesis of complex organic structures. For example, the synthesis of tribromobenzofuran and tribromobenzopyran derivatives from methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate involved palladium(II)-catalyzed oxidative cyclization, demonstrating the versatility of benzofuran derivatives in organic synthesis (Khan & Soma, 2007).
Antituberculosis and Antibacterial Properties
In the search for new antituberculosis agents, 3-Methyl-1-Benzofuran-2-Carbohydrazide, a compound related to the benzofuran family, was synthesized and evaluated, highlighting the potential of benzofuran derivatives in the development of new medicinal compounds (Thorat et al., 2016). Additionally, novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized and showed significant antibacterial and antitubercular activity, further illustrating the bioactive potential of benzofuran derivatives (Bodke et al., 2017).
Lipase-mediated Kinetic Resolution
Benzofuran derivatives have also been used in the study of lipase-mediated kinetic resolution, which is a method used to separate enantiomers of a racemic mixture. This application demonstrates the role of benzofuran compounds in facilitating enantioselective processes in organic chemistry (Ferorelli et al., 2001).
Future Directions
Benzofuran derivatives, including “Methyl 2-methyl-1-benzofuran-5-carboxylate”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .
properties
IUPAC Name |
methyl 2-methyl-1-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCRSXNCAUQMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-1-benzofuran-5-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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